(2-Chloro-3,5-dimethylphenyl)methanol
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Overview
Description
(2-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a chlorinated derivative of phenylmethanol, characterized by the presence of two methyl groups and one chlorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,5-dimethylphenyl)methanol typically involves the chlorination of 3,5-dimethylphenylmethanol. One common method is the reaction of 3,5-dimethylphenylmethanol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination of the desired position on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylphenylmethanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: The major products are 2-chloro-3,5-dimethylbenzaldehyde or 2-chloro-3,5-dimethylacetophenone.
Reduction: The major product is 3,5-dimethylphenylmethanol.
Substitution: The products depend on the nucleophile used, such as 2-methoxy-3,5-dimethylphenylmethanol when using sodium methoxide.
Scientific Research Applications
(2-Chloro-3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (2-Chloro-3,5-dimethylphenyl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylmethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4,6-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to different chemical properties.
2-Chloro-3,5-dimethylbenzaldehyde: An oxidized form of (2-Chloro-3,5-dimethylphenyl)methanol.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research.
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
(2-chloro-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11ClO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
QUURYOCLMZCDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)Cl)C |
Origin of Product |
United States |
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